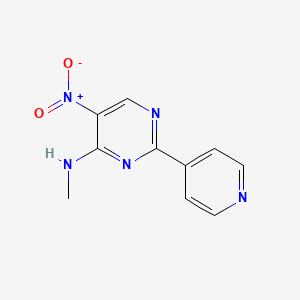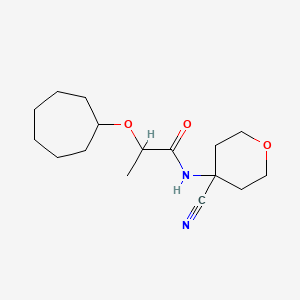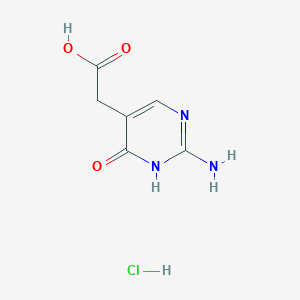
2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride is a derivative of nitrofurantoin, widely recognized for its antimicrobial properties. This compound, with the molecular formula C6H8ClN3O3 and a molecular weight of 205
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride typically involves the fusion of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine . This reaction is conducted under solvent-free conditions at temperatures ranging from 80 to 90°C . The reaction progress is monitored using thin-layer chromatography (TLC) with a solvent system comprising hexane and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis, sourcing, and procurement . These methods ensure the availability of the compound in large quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include aqueous titanium(III) chloride solution for reduction reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being conducted.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature yields indoles .
Wissenschaftliche Forschungsanwendungen
2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various heterocyclic compounds.
Biology: It serves as a potent β-glucuronidase inhibitor, which is significant in the study of pathological conditions such as colon cancer and renal diseases.
Medicine: As a derivative of nitrofurantoin, it is widely used for its antimicrobial properties.
Industry: It is utilized in the bulk manufacturing of antimicrobial agents.
Wirkmechanismus
The mechanism of action of 2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride involves its interaction with molecular targets and pathways. As a β-glucuronidase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of glucuronides . This inhibition is crucial in reducing the activity of β-glucuronidase, which is associated with various pathological conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride.
Nitrofurantoin: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its dual role as an antimicrobial agent and a β-glucuronidase inhibitor . This dual functionality makes it a valuable compound in both medical and industrial applications.
Eigenschaften
IUPAC Name |
2-(2-amino-6-oxo-1H-pyrimidin-5-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3.ClH/c7-6-8-2-3(1-4(10)11)5(12)9-6;/h2H,1H2,(H,10,11)(H3,7,8,9,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTPQHANLXAUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2607605.png)
![2-(4-methylpiperazin-1-yl)-N-(tricyclo[4.3.1.1(3,8)]undecan-1-ylmethyl)acetamide hydrochloride](/img/structure/B2607606.png)

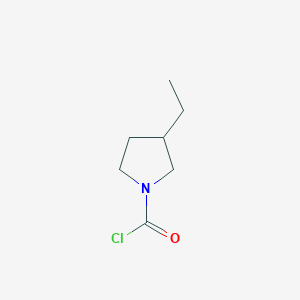
![2-[(2-Oxo-2-piperidin-1-ylethyl)-prop-2-ynylamino]acetonitrile](/img/structure/B2607614.png)
![5-acetamido-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2607615.png)

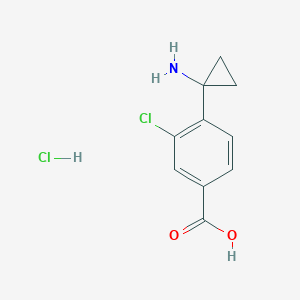

![1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2607620.png)
![(2E)-1-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-phenylprop-2-en-1-one](/img/structure/B2607621.png)

